molecular formula C6H5ClN2O2 B6153428 6-chloro-5-methylpyridazine-3-carboxylic acid CAS No. 1211516-60-7

6-chloro-5-methylpyridazine-3-carboxylic acid

Cat. No.: B6153428
CAS No.: 1211516-60-7
M. Wt: 172.57 g/mol
InChI Key: BDIKHDKHHMBAHX-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C6H5ClN2O2 and a molecular weight of 172.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methylpyridazine-3-carboxylic acid typically involves the chlorination of 5-methylpyridazine-3-carboxylic acid. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 6-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nickel Catalysts: Used in cross-coupling reactions with aromatic and heteroaromatic halides.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substituted Pyridazines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

6-Chloro-5-methylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and autoimmune responses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-5-methylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

  • 5-Methylpyridazine-3-carboxylic acid
  • 6-Chloropyridazine-3-carboxylic acid
  • 5-Chloro-6-methylpyridazine

Comparison: 6-Chloro-5-methylpyridazine-3-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced biological activity and stability, making it a valuable candidate for further research and development .

Properties

CAS No.

1211516-60-7

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

6-chloro-5-methylpyridazine-3-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)8-9-5(3)7/h2H,1H3,(H,10,11)

InChI Key

BDIKHDKHHMBAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)C(=O)O

Purity

95

Origin of Product

United States

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